molecular formula C11H16N2 B2966294 [1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine CAS No. 1540142-98-0

[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine

Cat. No. B2966294
CAS RN: 1540142-98-0
M. Wt: 176.263
InChI Key: FXRGVLBEWJLBIZ-UHFFFAOYSA-N
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Description

“[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine” is a chemical compound with the CAS Number: 1337788-51-8 . It has a molecular weight of 176.26 . The IUPAC name for this compound is cyclobutyl (3-methylpyridin-2-yl)methanamine .


Molecular Structure Analysis

The InChI code for [1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine is 1S/C11H16N2/c1-8-4-3-7-13-11(8)10(12)9-5-2-6-9/h3-4,7,9-10H,2,5-6,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Biased Agonism and Antidepressant-like Activity

One notable application in scientific research for a structurally similar compound to "[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine" involves the development of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine. These derivatives have been designed as "biased agonists" of serotonin 5-HT1A receptors, demonstrating significant antidepressant-like activity. Specifically, these compounds exhibit preferential ERK1/2 phosphorylation, highlighting their potential as promising drug candidates for depression. The lead structure within this series showcased robust stimulation of ERK1/2 phosphorylation in rat cortex and potent antidepressant-like efficacy in behavioral tests, suggesting its utility in developing new treatments for depressive disorders (Sniecikowska et al., 2019).

Asymmetric Synthesis and Chemical Modification

In the realm of chemical synthesis, the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using derivatives similar to "[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine" has been explored. This approach involves the reduction and hydrogenolysis of specific intermediates to yield diamine compounds, demonstrating the versatility of these structures in synthesizing complex organic molecules with potential biological applications (Froelich et al., 1996).

Ring Structure Analysis and Molecular Design

The analysis of cyclic compounds, including those related to "[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine," has contributed to understanding molecular design and structural analysis. Studies on compounds with similar ring structures have provided insights into their conformational preferences and potential interactions with biological targets, aiding in the design of more effective therapeutic agents (Wu et al., 2009).

Material Science and Catalysis

In material science and catalysis, compounds structurally related to "[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine" have been utilized in developing new catalytic systems. For example, zinc(II) complexes bearing camphor-based iminopyridines have shown promise in ring-opening polymerization, indicating the potential of these structures in polymer science and engineering applications (Kwon et al., 2015).

Antimicrobial Activity

Research on novel azetidine derivatives, including compounds similar to "[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine," has demonstrated acceptable antibacterial and antifungal activities. These findings suggest the role of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Rao et al., 2013).

Safety and Hazards

The safety information for [1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine indicates that it has the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[1-(3-methylpyridin-2-yl)cyclobutyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-4-2-7-13-10(9)11(8-12)5-3-6-11/h2,4,7H,3,5-6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRGVLBEWJLBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2(CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine

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